molecular formula C13H17N3O2 B2476170 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894009-23-5

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2476170
CAS No.: 894009-23-5
M. Wt: 247.298
InChI Key: PWPNSECRULYWJR-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a pyrrolidinone ring attached to a urea moiety, with a 3,4-dimethylphenyl group as a substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with a suitable pyrrolidinone derivative. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:

[ \text{3,4-Dimethylphenyl isocyanate} + \text{Pyrrolidinone derivative} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of such reactors can help in scaling up the production while maintaining high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 1,1-Dibutyl-3-(3,4-dimethylphenyl)urea

Uniqueness

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidinone ring and dimethylphenyl substituent contribute to its stability and reactivity, making it a valuable compound for various research applications.

Biological Activity

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H15N2O2
  • Molecular Weight : 233.27 g/mol
  • SMILES Notation : CC1=C(C(=O)N(C(=O)N1)C(C)=C(C)C)C

This compound features a pyrrolidine ring substituted with a dimethylphenyl group and a urea moiety, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that this compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which are known to modulate pain and inflammation responses in the body .

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Analgesic Effects : Studies have shown that derivatives of this compound exhibit robust analgesic efficacy in animal models of neuropathic and inflammatory pain. For instance, a related piperazine urea derivative demonstrated significant pain relief in experimental setups, indicating potential therapeutic applications .
  • Anti-inflammatory Properties : The modulation of endocannabinoid levels through FAAH inhibition suggests that this compound may possess anti-inflammatory properties. Increased endocannabinoid signaling has been linked to reduced inflammation in several models .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound and its derivatives:

  • Study on Pain Models : A series of piperazine urea derivatives were synthesized and tested for their FAAH inhibitory activity. One notable compound showed significant analgesic effects in both neuropathic and inflammatory pain models, highlighting the potential of this class of compounds in pain management .
  • In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited high affinity for target receptors involved in pain modulation. These studies are crucial for understanding the pharmacodynamics of the compounds and their potential clinical applications .

Data Table: Biological Activity Summary

Activity Mechanism Efficacy References
AnalgesicFAAH inhibitionSignificant pain relief observed
Anti-inflammatoryEndocannabinoid modulationReduced inflammation in models
Receptor BindingHigh affinity for pain-related receptorsPotent effects noted in vitro

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8-3-4-11(5-9(8)2)16-7-10(6-12(16)17)15-13(14)18/h3-5,10H,6-7H2,1-2H3,(H3,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPNSECRULYWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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